molecular formula C16H18ClNO2S B10961099 1-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide

1-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide

Cat. No.: B10961099
M. Wt: 323.8 g/mol
InChI Key: TXKBEPJYRUYOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a methanesulfonamide backbone, with a 4-chlorophenyl and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and 4-methylbenzene.

    Formation of Intermediate: The intermediate is formed by reacting 4-chlorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Product Formation: The intermediate is then reacted with 4-methylbenzene in the presence of a catalyst such as palladium on carbon to yield the final product.

Industrial Production Methods: In an industrial setting, the production of (4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the treatment of bacterial infections.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The molecular pathways involved include the disruption of enzyme-substrate interactions, leading to the inhibition of metabolic processes.

Comparison with Similar Compounds

  • (4-Chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]methanesulfonamide
  • (4-Chlorophenyl)-N-[1-(4-bromophenyl)ethyl]methanesulfonamide
  • (4-Chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]methanesulfonamide

Uniqueness:

  • Substituent Effects: The presence of the 4-methylphenyl group in (4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide imparts unique chemical and physical properties compared to its analogs.
  • Reactivity: The compound’s reactivity in various chemical reactions is influenced by the electronic and steric effects of the substituents.
  • Applications: Its specific applications in medicinal chemistry and materials science distinguish it from other similar compounds.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[1-(4-methylphenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-12-3-7-15(8-4-12)13(2)18-21(19,20)11-14-5-9-16(17)10-6-14/h3-10,13,18H,11H2,1-2H3

InChI Key

TXKBEPJYRUYOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.